Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate
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Description
Diazo compounds are a class of organic compounds that contain two linked nitrogen atoms at the terminal position . The general structural formula for diazo compounds is R2C=N+=N− . Ethyl diazoacetate (N=N=CHC(O)OC2H5) is a commercially relevant diazo compound .
Synthesis Analysis
Diazo compounds can be prepared from amines, diazomethyl compounds, and by diazo transfer . For example, ethyl diazoacetate can be prepared by the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water .Molecular Structure Analysis
The electronic structure of diazo compounds is characterized by π electron density delocalized over the α-carbon and two nitrogen atoms . Some of the most stable diazo compounds are α-diazo-β-diketones and α-diazo-β-diesters .Chemical Reactions Analysis
Diazo compounds are used in various chemical reactions. As a carbene precursor, it is used in the cyclopropanation of alkenes .Physical And Chemical Properties Analysis
Diazo compounds have unique physical and chemical properties. For instance, ethyl diazoacetate is a yellow oil with a density of 1.085 g/cm3 .Safety And Hazards
properties
IUPAC Name |
ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N2O7/c1-4-38-31(37)28(35-34)25(36)20-26-29-30(42-32(2,3)41-29)27(40-26)21-39-33(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,26-27,29-30H,4,20-21H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADMDOWLCNHVEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)CC1C2C(C(O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137239698 |
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